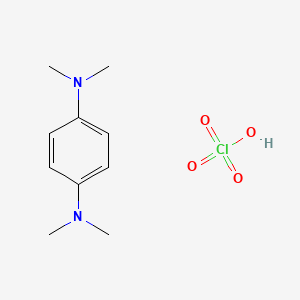![molecular formula C9H11NO4S B14725784 N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide CAS No. 13736-82-8](/img/structure/B14725784.png)
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide is a compound of significant interest in various scientific fields It is known for its unique chemical structure, which includes a hydroxy group, a methanesulfonyl group, and an acetamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-(methanesulfonyl)aniline with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes. These processes may include the initial synthesis of intermediate compounds, followed by purification and final conversion to the target compound. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanesulfonyl group can produce a thiol derivative.
Aplicaciones Científicas De Investigación
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, making it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound’s ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as this inhibition is associated with its analgesic and anti-inflammatory properties.
Comparación Con Compuestos Similares
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): Both compounds have analgesic properties, but this compound may offer additional anti-inflammatory benefits.
Sulfonamide Derivatives: These compounds share the methanesulfonyl group and exhibit similar biological activities, including antibacterial properties.
Phenylacetamide Derivatives: These compounds have structural similarities and are used in various medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
13736-82-8 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
N-(4-hydroxy-3-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-7-3-4-8(12)9(5-7)15(2,13)14/h3-5,12H,1-2H3,(H,10,11) |
Clave InChI |
IYIPZELOCQRYBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


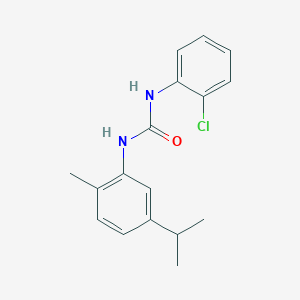

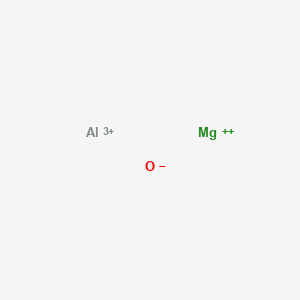
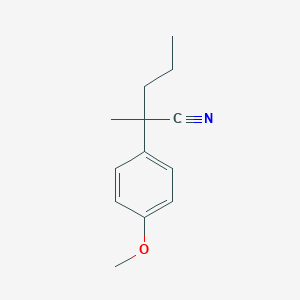
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)


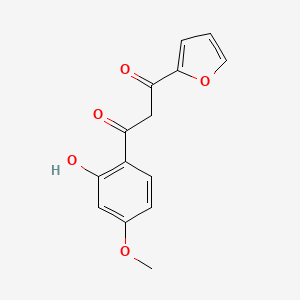
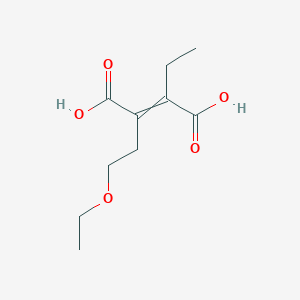



![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
